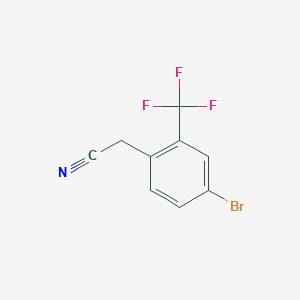
2-(4-Bromo-2-(trifluorometil)fenil)acetonitrilo
Descripción general
Descripción
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is a chemical compound used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The compound is used in the synthesis of new fluorinated probes and their incorporation into macromolecules .Molecular Structure Analysis
The molecular formula of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is C9H5BrF3N . It has a molecular weight of 264.04 g/mol.Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 268.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol . The flash point is 116.2±25.9 °C . The index of refraction is 1.497 . The molar refractivity is 48.4±0.3 cm³ . It has 1 H bond acceptor and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 19.2±0.5 10^-24 cm³ . The surface tension is 34.2±3.0 dyne/cm . The molar volume is 165.3±3.0 cm³ .Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
Este compuesto se utiliza principalmente como intermediario en la síntesis de diversos productos farmacéuticos . Su papel es crucial en el desarrollo de medicamentos debido a sus grupos reactivos bromo y nitrilo, que pueden sufrir transformaciones químicas adicionales para crear una amplia gama de agentes terapéuticos.
Síntesis de Derivados de Imidazol
Los derivados de imidazol son conocidos por su amplia gama de actividades biológicas2-(4-Bromo-2-(trifluorometil)fenil)acetonitrilo puede utilizarse para sintetizar compuestos que contienen imidazol, los cuales tienen aplicaciones potenciales en terapias antibacterianas, antifúngicas y antivirales .
Reacciones de Acoplamiento de Suzuki
En química orgánica, el acoplamiento de Suzuki es un método poderoso para crear enlaces carbono-carbono. Este compuesto puede actuar como precursor en las reacciones de acoplamiento de Suzuki para preparar derivados arilo o heteroarilo 2-trifluorometil, que son valiosos en la química medicinal .
Antagonistas de la Hormona Liberadora de Corticotropina
El compuesto puede utilizarse para sintetizar derivados como la 4-(2-trifluorometil)fenilpirrolo[2,3-d]pirimidina, que muestra promesa como un posible antagonista de la hormona liberadora de corticotropina, importante para los trastornos relacionados con el estrés .
Creación de Agentes Antihipertensivos
El compuesto se ha utilizado en la síntesis de derivados de benzimidazol que exhiben actividad antihipertensiva. Estos derivados pueden evaluarse por su potencial para tratar las condiciones de presión arterial alta .
Safety and Hazards
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .
Mecanismo De Acción
Target of Action
It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile. It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNDRQVAPPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729332 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877131-92-5 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

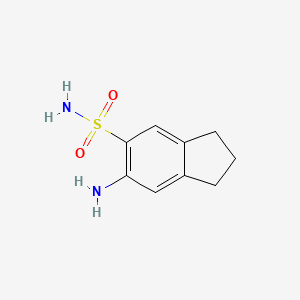
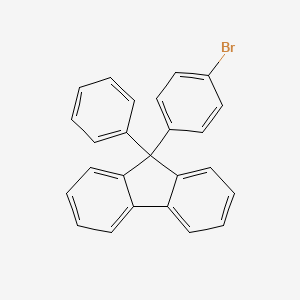

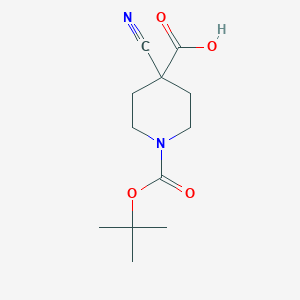
![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
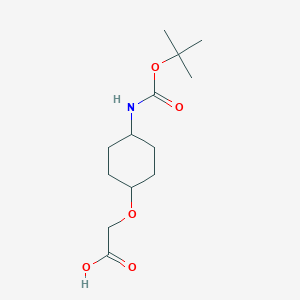
![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)


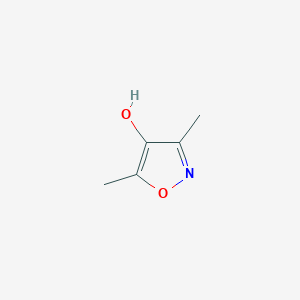


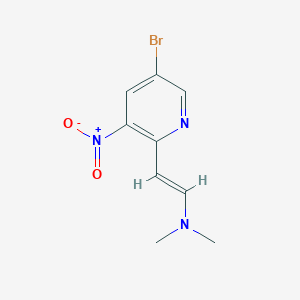
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)